1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(4-Methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4-methoxybenzenesulfonyl group at the 1-position and a [3-(trifluoromethyl)phenyl]methylsulfanyl moiety at the 2-position of a partially saturated imidazole ring (4,5-dihydro-1H-imidazole). The trifluoromethyl group in the benzylthio side chain is known to improve metabolic stability and lipophilicity, traits critical for pharmacokinetic optimization in drug discovery .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S2/c1-26-15-5-7-16(8-6-15)28(24,25)23-10-9-22-17(23)27-12-13-3-2-4-14(11-13)18(19,20)21/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRGMNWFIJNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroimidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Imidazole Derivatives
Key Observations:
Core Structure : The target compound’s 4,5-dihydroimidazole core introduces partial saturation, enhancing conformational flexibility compared to fully aromatic imidazoles (e.g., phenanthroimidazole in ). This may influence binding affinity in biological targets.
Sulfonyl vs.
Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound offers superior lipophilicity and metabolic resistance compared to -Cl or -F groups in analogues (e.g., ), a critical factor in drug design.
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparison
Key Findings:
Crystallographic and Spectroscopic Insights
- reports single-crystal X-ray data (R factor = 0.045) for a phenanthroimidazole, demonstrating structural stability. The target compound’s dihydroimidazole core may exhibit different packing modes due to reduced planarity.
- FT-IR and UV-Vis studies in for related imidazoles suggest that the target compound’s sulfonyl and trifluoromethyl groups would produce distinct spectroscopic signatures (e.g., S=O stretching at ~1350 cm⁻¹, C-F vibrations at ~1150 cm⁻¹).
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (referred to as Compound A) is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article consolidates findings from various studies regarding its synthesis, structural properties, and biological activities, including cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The molecular formula of Compound A is , with a molecular weight of 396.37 g/mol. The compound features a methoxybenzenesulfonyl group and a trifluoromethylphenyl moiety, which are significant for its biological activity.
Key Structural Features:
- Imidazole Ring: Contributes to the biological activity by acting as a proton donor.
- Sulfonamide Group: Enhances solubility and bioavailability.
- Trifluoromethyl Group: Increases lipophilicity and may influence receptor interactions.
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.
Cytotoxicity Data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO (Cervical) | 2.38 | Induction of apoptosis |
| RT-112 (Bladder) | 3.77 | Cell cycle arrest |
| MCF-7 (Breast) | 5.50 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, Compound A's potency is comparable to standard chemotherapeutic agents like cisplatin, which has an IC50 range of 0.24–1.22 µM against similar cell lines .
The proposed mechanisms through which Compound A exerts its anticancer effects include:
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with Compound A resulted in increased early and late apoptotic cell populations in SISO cells, indicating a dose-dependent response.
- Cell Cycle Arrest: The compound appears to interfere with the normal progression of the cell cycle, leading to growth inhibition .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of Compound A in vivo. In one study involving murine models with xenografted tumors, treatment with Compound A resulted in significant tumor regression compared to control groups.
Case Study Summary:
- Model: Xenograft tumors in nude mice
- Treatment Duration: 21 days
- Outcome: Tumor volume reduction by approximately 65% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
